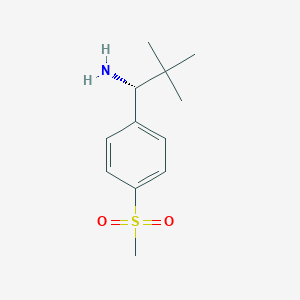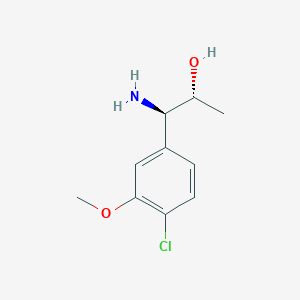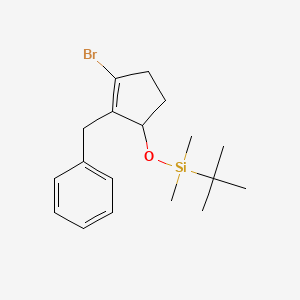
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-benzyl-3-bromocyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene and Biosynth provide this compound either in-stock or on a backorder basis, ensuring high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of ((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the silyl ether moiety provides stability and protection to the molecule during various synthetic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2-Benzyl-3-chlorocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- ((2-Benzyl-3-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
Uniqueness
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to its specific reactivity profile and stability. The bromine atom provides a good balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C18H27BrOSi |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(2-benzyl-3-bromocyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C18H27BrOSi/c1-18(2,3)21(4,5)20-17-12-11-16(19)15(17)13-14-9-7-6-8-10-14/h6-10,17H,11-13H2,1-5H3 |
Clé InChI |
ULZNRYALOPSVFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCC(=C1CC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





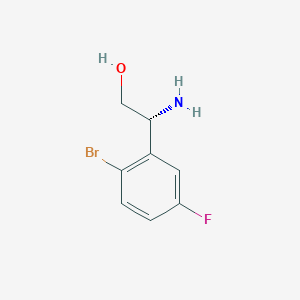
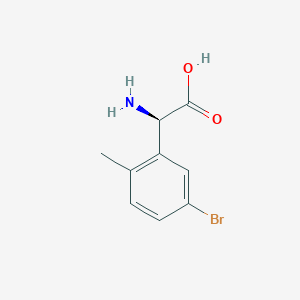
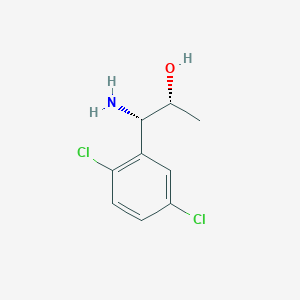
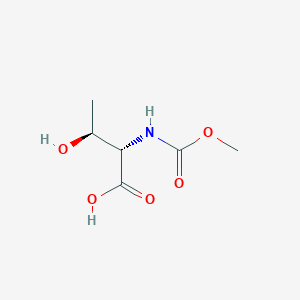
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236768.png)

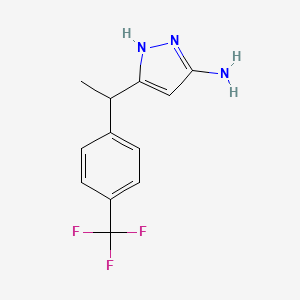
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-C]pyrimidine hcl](/img/structure/B15236787.png)
